2-Bromo-N-(2-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-bromo-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDOBLJVWWXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synonyms and Applications of 2-Bromo-N-(2-ethylphenyl)acetamide
The following technical guide details the nomenclature, synthesis, and application of 2-Bromo-N-(2-ethylphenyl)acetamide , a specialized intermediate in organic synthesis.
Executive Summary & Chemical Identity
2-Bromo-N-(2-ethylphenyl)acetamide (CAS RN: 895854-04-3 ) is a halogenated acetanilide derivative. It serves as a critical electrophilic building block in medicinal chemistry, primarily for the synthesis of lipophilic local anesthetics (lidocaine analogs) and nitrogen-containing heterocycles (e.g., oxindoles via Stollé synthesis).
Its structural uniqueness lies in the ortho-ethyl substitution, which provides specific steric bulk—intermediate between the methyl group of Prilocaine and the 2,6-dimethyl pattern of Lidocaine—allowing researchers to fine-tune the hydrolysis rates and lipophilicity of downstream pharmaceutical candidates.
Core Chemical Data
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 242.11 g/mol |
| Physical State | Solid (typically off-white to beige crystalline powder) |
| Melting Point | ~85–90 °C (Predicted/Analogous range) |
| Reactivity | High electrophilicity at the |
Nomenclature & Synonyms
Accurate retrieval of literature data requires navigating a hierarchy of systematic and trivial names. The following table consolidates these synonyms for cross-referencing against patent databases and vendor catalogs.
Synonym Hierarchy Table
| Category | Synonym / Identifier | Contextual Usage |
| IUPAC (Systematic) | N-(2-Ethylphenyl)-2-bromoacetamide | Preferred for formal publication and patent claims. |
| CAS Preferred | Acetamide, 2-bromo-N-(2-ethylphenyl)- | Used in Chemical Abstracts Service (CAS) indexing. |
| Semi-Systematic | 2-Bromo-2'-ethylacetanilide | Common in older organic chemistry literature and process chemistry. |
| Trivial / Lab Slang | Frequently used in bench notes; refers to the position of the bromine relative to the carbonyl. | |
| Inverted Indexing | o-Ethyl-N-(bromoacetyl)aniline | Used to emphasize the aniline precursor. |
| Catalog Codes | CAS 895854-04-3 | The definitive unique identifier for purchasing and regulatory checks. |
Nomenclature Visualization
The following diagram deconstructs the chemical name into its functional components to aid in structural recognition.
Figure 1: Structural deconstruction of the systematic name, highlighting the reactive and steric domains.
Synthesis & Experimental Protocols
The synthesis of 2-Bromo-N-(2-ethylphenyl)acetamide is a classic Schotten-Baumann type acylation . The following protocol is designed for high purity and yield, minimizing the formation of di-acylated byproducts.
Protocol: Acylation of 2-Ethylaniline
Objective: Synthesize 2-Bromo-N-(2-ethylphenyl)acetamide via nucleophilic acyl substitution.
Reagents & Materials
-
Precursor: 2-Ethylaniline (1.0 equiv) [CAS: 578-54-1]
-
Acylating Agent: Bromoacetyl bromide (1.1 equiv) [CAS: 598-21-0]
-
Base: Triethylamine (
) (1.2 equiv) or (saturated aq. solution for biphasic) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-ethylaniline (10 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Add Triethylamine (12 mmol) and stir for 5 minutes.
-
Addition: Dropwise add a solution of Bromoacetyl bromide (11 mmol) in DCM (10 mL) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aniline is consumed.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.
-
Wash with Saturated
(2 x 30 mL) to neutralize excess acid. -
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Ethanol to yield off-white needles.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the production of the target compound.
Applications in Drug Development
This compound is rarely the final API (Active Pharmaceutical Ingredient) but acts as a privileged intermediate .
Local Anesthetic Synthesis (Lidocaine Analogs)
The core pharmacophore of amide-type local anesthetics consists of a lipophilic aromatic ring connected to a tertiary amine via an amide chain.
-
Reaction: The
-bromo group is displaced by secondary amines (e.g., diethylamine, piperidine). -
Significance: The 2-ethyl group provides a steric environment distinct from the 2,6-dimethyl group of Lidocaine. This modification alters the molecule's hydrolytic stability (half-life in plasma) and lipophilicity (blood-brain barrier penetration), making it ideal for Structure-Activity Relationship (SAR) studies.
Heterocycle Synthesis (Oxindoles)
Through the Stollé Synthesis or intramolecular Friedel-Crafts alkylation:
-
In the presence of a Lewis acid (e.g.,
), the -carbon can cyclize onto the aromatic ring. -
Note: The 2-ethyl substituent directs cyclization to the open ortho position (position 6), or if blocked, may lead to rearrangement products. This pathway is used to generate 7-ethyl-oxindole derivatives, which are scaffolds for kinase inhibitors.
References
-
ChemicalBook. (2024). 2-Bromo-N-(2-ethylphenyl)acetamide Product Properties and CAS 895854-04-3. Retrieved from
-
PubChem. (2024). Acetamide, N-(2-bromo-4-methylphenyl)- and related alpha-haloacetanilides. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). 2-Bromo-N-(2-ethylphenyl)acetamide Catalog Entry. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Capot Chemical. (2024). Safety Data Sheet: 2-bromo-N-(2-ethylphenyl)acetamide. Retrieved from
Sources
Methodological & Application
protocol for preparation of alpha-bromoacetamides using bromoacetyl chloride
Application Note: High-Fidelity Synthesis of
Introduction & Strategic Relevance
The
However, the synthesis of
This protocol is designed to maximize Acylation (Path A) while suppressing Alkylation (Path B), ensuring high purity and yield.
Chemical Basis & Mechanistic Logic
The reaction follows a nucleophilic acyl substitution mechanism. The primary risk in this synthesis is the "over-reaction" where the amine nucleophile attacks the
Key Mechanistic Controls:
-
Temperature Control (
C): Acylation has a significantly lower activation energy ( ) than SN2 alkylation. Low temperature kinetically favors amide formation. -
Base Selection: A non-nucleophilic base (e.g., DIPEA) is preferred in organic media to scavenge HCl without competing for the electrophile.
-
Stoichiometry: Strict 1:1 control or slight excess of the electrophile prevents the formation of amino-acetamide dimers.
Pathway Visualization
Figure 1: Kinetic competition between the desired acylation (Path A) and the undesired alkylation (Path B).
Critical Safety Parameters
WARNING: Bromoacetyl chloride is a potent lachrymator and corrosive agent. [1]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Decontamination: Keep a beaker of 10% aqueous NaOH or saturated sodium bicarbonate in the hood to neutralize contaminated pipettes or spills immediately.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Standard Protocol: Anhydrous Conditions (DCM Method)
Best for: Lipophilic amines, drug intermediates, and acid-sensitive substrates.
Reagents & Equipment
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: Bromoacetyl chloride (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration relative to amine)
-
Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel/syringe pump.
Step-by-Step Procedure
-
Preparation (T = 20°C):
-
Flame-dry the glassware under nitrogen flow.
-
Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.
-
-
Thermal Equilibration (T = -10°C to 0°C):
-
Cool the amine solution using an ice/salt bath.
-
Why: This is the critical control point to suppress SN2 displacement of the bromide.
-
-
Electrophile Addition (T < 5°C):
-
Dilute Bromoacetyl chloride (1.1 equiv) in a small volume of DCM.
-
Add dropwise to the amine solution over 15–30 minutes.
-
Observation: White smoke (amine hydrochloride salts) may form if TEA is used; DIPEA salts usually remain soluble or form a slurry.
-
-
Reaction Phase (T = 0°C
RT):-
Stir at 0°C for 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 1–2 hours.
-
Validation: Check TLC (Target: Disappearance of Amine).
-
-
Workup:
-
Quench with saturated aqueous
. -
Wash the organic layer with:[2]
-
1M HCl (to remove unreacted amine/DIPEA) – Skip this if product is acid-sensitive.
-
Brine.
-
-
Dry over
, filter, and concentrate.
-
Alternative Protocol: Biphasic Schotten-Baumann
Best for: Water-soluble amines (e.g., amino acids), salts, or when organic bases are undesirable.
Reagents
-
Solvent System: 1:1 mixture of Ethyl Acetate (EtOAc) and Saturated Aqueous
. -
Base: The aqueous bicarbonate acts as the base.
Procedure
-
Dissolve the amine in the biphasic mixture (EtOAc/Sat.
). -
Cool to 0°C with vigorous stirring (high RPM is crucial for phase transfer).
-
Add Bromoacetyl chloride (neat or in EtOAc) dropwise.
-
Separate layers; the product will reside in the EtOAc layer.
Workflow Decision Matrix
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for solvent and base selection based on substrate properties.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product is an oil (expected solid) | Residual solvent or impurities. | Triturate with cold Hexanes or |
| Low Yield | Hydrolysis of acid chloride. | Ensure DCM is anhydrous. Check Bromoacetyl chloride quality (should be clear/yellow, not dark orange). |
| Impurity: M+ Product + Amine | Bis-alkylation (SN2). | Crucial: Lower addition temp to -10°C. Ensure slow addition. Do not use excess amine. |
| Dark Coloration | Oxidation or polymerization. | Perform reaction under strict |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Nucleophilic Acyl Substitution.[4]
-
Organic Syntheses. (1956). N-Bromoacetamide.[3] Coll. Vol. 4, p.104. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Context on Warhead Chemistry). [Link]
-
PubChem. (n.d.). Bromoacetyl Chloride - Safety and Hazards. National Library of Medicine. [Link][1]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
controlling exotherm in reaction of 2-ethylaniline and bromoacetyl bromide
Subject: Controlling Exotherm in N-Acylation of 2-Ethylaniline with Bromoacetyl Bromide Ticket ID: #RXN-2EA-BAB-001
Executive Summary & Thermodynamics
The Core Challenge: The reaction between 2-ethylaniline and bromoacetyl bromide is a rapid, highly exothermic nucleophilic acyl substitution. The presence of the ortho-ethyl group provides slight steric shielding but does not significantly dampen the kinetic violence of the acid bromide species.
The Hazard: Bromoacetyl bromide is a dual-electrophile.[1]
-
Carbonyl Carbon (Hard Electrophile): The desired site of attack (Kinetic Control).
-
-Carbon (Soft Electrophile): The site of undesired
alkylation (Thermodynamic Control).
Critical Failure Mode: Uncontrolled exotherms (>10°C) favor the thermodynamic pathway, leading to N-alkylation (dimerization) and polymerization of the bromoacetyl moiety.
Reaction Energy Profile
| Parameter | Value | Implication |
| ~ -110 to -130 kJ/mol | Significant heat release; adiabatic temp rise can exceed boiling point of DCM within seconds. | |
| Kinetic Regime | Diffusion Controlled | Mixing efficiency limits the rate; local hot spots are the primary source of impurities. |
| Byproduct | HBr (Gas/Salt) | Must be scavenged immediately to prevent acid-catalyzed hydrolysis or salt precipitation that stalls stirring. |
Mechanism & Signaling Pathway (Visualized)
The following diagram illustrates the competition between the desired acylation and the fatal alkylation side-reaction driven by heat.
Caption: Kinetic vs. Thermodynamic pathways. High temperatures promote S_N2 displacement of the alpha-bromide, leading to irreversible impurities.
Troubleshooting Guide (FAQ)
Q1: The temperature spikes instantly upon adding the first drop of acid bromide.
Diagnosis: Localized concentration excess. The Fix:
-
Dilution: Never add neat bromoacetyl bromide. Dilute it 1:1 or 1:2 with your reaction solvent (e.g., DCM or Toluene) before loading it into the addition funnel.
-
Turbulence: Your stirring is likely too slow. The reaction is faster than the mixing time. Increase RPM to create a vortex before starting addition.
-
Sub-surface Addition: If possible, use a cannula or dipping tube to add the electrophile directly into the liquid bulk, rather than letting it drip down the side (where it warms up) or hit the surface (creating a hot film).
Q2: A thick white solid formed immediately, stopping the stirrer.
Diagnosis: Precipitation of the amine hydrobromide salt (2-ethylaniline
-
Solvent Choice: Switch to a biphasic system (DCM/Water with K₂CO₃) or ensure you are using an organic base (DIPEA/TEA) that forms soluble salts in the chosen solvent.
-
Rescue: If the reaction is stuck, add more solvent (DCM) immediately to restore mobility. Do not increase temperature to dissolve solids; this will trigger alkylation.
Q3: HPLC shows a "Doublet" impurity (M+ mass higher than product).
Diagnosis: Bis-alkylation (Dimer formation). The amine attacked the
-
Stoichiometry: Ensure Bromoacetyl bromide is in slight excess (1.05 - 1.1 eq). If the amine is in excess, it will find the bromide leaving group.
-
Temperature: You likely exceeded 5°C during addition. Keep the bath at -10°C.
Q4: The product is purple/dark brown.
Diagnosis: Oxidation of the aniline or polymerization of the bromoacetyl moiety. The Fix:
-
Inert Atmosphere: This reaction must be run under Nitrogen or Argon. 2-ethylaniline oxidizes in air; acid bromides hydrolyze in moist air to form HBr, which catalyzes darkening.
Validated Experimental Protocol
Standard Operating Procedure: SOP-ACYL-04
Reagents & Setup
-
Reactant A: 2-Ethylaniline (1.0 eq)
-
Reactant B: Bromoacetyl bromide (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq) or K₂CO₃ (2.5 eq for biphasic)
-
Solvent: Dichloromethane (DCM) (Anhydrous) - Concentration 0.2 M relative to aniline.
Workflow Diagram
Caption: Step-by-step execution flow for minimizing thermal risks.
Step-by-Step Procedure
-
Preparation:
-
Charge a 3-neck round bottom flask with 2-ethylaniline (10 mmol, 1.21 g), DIPEA (12 mmol, 2.1 mL), and DCM (50 mL).
-
Equip with an internal thermometer, addition funnel, and nitrogen inlet.
-
Cool the mixture to -10°C using an acetone/ice bath or cryocooler.
-
-
The Critical Addition:
-
Dissolve Bromoacetyl bromide (11 mmol, 0.96 mL) in 10 mL of DCM. Note: Dilution is key to heat dissipation.
-
Add the acid bromide solution dropwise over 45 minutes .
-
STOP RULE: If internal temperature rises above 0°C, halt addition and let cool.
-
-
Reaction:
-
Allow to stir at 0°C for 1 hour. Do not warm to room temperature unless conversion is incomplete.
-
Check Point: TLC (30% EtOAc/Hexane). The aniline spot should be gone.
-
-
Workup (Quench):
-
Carefully add saturated aqueous NaHCO₃ (20 mL) while stirring. Caution: CO₂ evolution.
-
Separate layers.[2] Wash organic layer with 1M HCl (to remove excess aniline/DIPEA), then Brine.
-
Dry over MgSO₄ and concentrate.
-
References & Authority
-
Reactivity of Acid Halides:
-
Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Context: Establishes the mechanism of addition-elimination and the relative reactivity of acid bromides vs chlorides.
-
-
Safety of Bromoacetyl Bromide:
-
General Procedure for Aniline Acylation (Organic Syntheses):
-
Controlling Side Reactions (Alkylation vs Acylation):
-
Source:Journal of Organic Chemistry. "Selective N-Acylation of Amines".
-
Context: Highlights the importance of temperature control to prevent S_N2 attack on the alpha-halo position.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-N-(2-ethylphenyl)acetamide
Welcome to the technical support guide for the purification of 2-Bromo-N-(2-ethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into separating the target amide from aniline impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.
Understanding the Separation Challenge
The successful separation of 2-Bromo-N-(2-ethylphenyl)acetamide from aniline hinges on the significant difference in the chemical properties of the neutral amide product and the basic aniline impurity.
-
2-Bromo-N-(2-ethylphenyl)acetamide: A neutral organic molecule. Its amide nitrogen is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group. It is expected to be a solid at room temperature and soluble in common organic solvents.
-
Aniline: An aromatic primary amine. The lone pair of electrons on the nitrogen atom makes it basic. Aniline is an oily liquid, slightly soluble in water, but highly soluble in most organic solvents.[1][2][3][4][5][6][7]
The key to an efficient separation lies in exploiting the basicity of aniline. The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[8][9][10][11][12] This means that in an acidic solution with a pH well below 4.6, aniline will be protonated to form the water-soluble anilinium salt. The neutral amide, however, will remain uncharged and preferentially stay in an organic solvent.
Comparative Physicochemical Properties
| Property | 2-Bromo-N-(2-ethylphenyl)acetamide | Aniline | Rationale for Separation |
| Chemical Nature | Neutral Amide | Basic Amine | The basicity of aniline is the primary handle for separation via acid-base extraction. |
| pKa (of conjugate acid) | ~ -0.5 to 1 (Estimated for amide) | 4.6[8][9][10] | The vast difference in pKa allows for selective protonation of aniline. |
| Physical State | Solid[13] | Oily Liquid[3][5] | Differences in physical state can be exploited in final purification steps like recrystallization. |
| Solubility | Soluble in organic solvents (e.g., EtOAc, DCM). Insoluble in water. | Soluble in organic solvents. Slightly soluble in water (~3.6 g/100 mL).[1][2] | Both are soluble in organic solvents, but the salt of aniline is water-soluble. |
| Boiling Point | High (solid) | 184 °C[5][6][7] | Separation by distillation is not ideal due to the high boiling point and potential thermal lability of the amide. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Issue 1: Persistent Aniline Impurity After Acid Wash
Q: I've performed a liquid-liquid extraction with 1M HCl, but my TLC and NMR analysis still show the presence of aniline in my organic layer. What went wrong?
A: This is a common issue that usually points to incomplete extraction. The equilibrium between aniline in the organic phase and the anilinium salt in the aqueous phase requires sufficient driving force.
Causality & Solution Workflow:
-
Insufficient Acid: The amount of acid must be in stoichiometric excess relative to the aniline impurity. If you have a high concentration of aniline, a single wash may not be enough.
-
Protocol: Use at least two to three successive washes with 1M HCl. This is more effective than a single wash with a larger volume.[14] Monitor the separation by running a TLC of the organic layer after each wash.
-
-
Inadequate Mixing: Mass transfer of aniline from the organic to the aqueous phase occurs at the interface of the two liquids.
-
Protocol: Ensure vigorous mixing in the separatory funnel for at least 1-2 minutes during each wash to maximize the surface area between the phases.[15] Be sure to vent the funnel frequently.
-
-
Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to ensure complete protonation of the aniline.
-
Verification: After an acid wash, you can test the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH < 2).
-
Logical Flow for Troubleshooting Aniline Contamination:
Caption: Troubleshooting workflow for removing residual aniline.
Issue 2: Emulsion Formation During Extraction
Q: When I shake my separatory funnel with ethyl acetate and aqueous HCl, a thick emulsion forms that won't separate. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous phases have similar densities or when surfactants are present.
Causality & Solutions:
-
Overly Vigorous Shaking: Very high-shear mixing can create fine droplets that are slow to coalesce.
-
Solution: Use gentle to moderate inversions of the separatory funnel instead of aggressive shaking.
-
-
Breaking the Emulsion:
-
Add Brine: Addition of a saturated aqueous NaCl solution (brine) increases the ionic strength and density of the aqueous phase, which helps to break the emulsion. This is the most common and effective method.
-
Filtration: For small-scale experiments, filtering the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force the separation of the layers.
-
Issue 3: Difficulty Visualizing Spots on TLC
Q: I am trying to monitor my column chromatography, but I can't see the product or the aniline impurity on the TLC plate.
A: Both 2-Bromo-N-(2-ethylphenyl)acetamide and aniline are aromatic and should be visible under a UV lamp (254 nm).[16][17] However, if concentrations are low or if your compound is a poor UV absorber, chemical staining is required.
Visualization Protocol:
-
UV Light (Primary Method):
-
Procedure: After eluting the TLC plate, let the solvent evaporate completely. View the plate under a short-wave (254 nm) UV lamp. Aromatic compounds will appear as dark spots on the fluorescent green background.[17] Circle the spots with a pencil.
-
-
Potassium Permanganate (KMnO₄) Stain (Secondary Method):
-
Rationale: This stain is an oxidizing agent and provides excellent visualization for compounds that can be oxidized, such as amines.[18] Aniline will react readily, often appearing as a yellow/brown spot immediately, even without heating. The amide product may also visualize, but likely with less intensity and may require heating.
-
Recipe: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water.
-
Procedure: Dip the dried TLC plate into the stain solution for 1-2 seconds, wipe the back of the plate, and gently warm with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.[18]
-
Detailed Experimental Protocols
Protocol 1: Bulk Separation via Acid-Base Extraction
This method is the most efficient for removing significant quantities of aniline.
-
Dissolution: Dissolve the crude mixture of 2-Bromo-N-(2-ethylphenyl)acetamide and aniline in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[15]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake with moderate vigor for 1-2 minutes. Place the funnel in a ring stand and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. If you are unsure which layer is aqueous, add a few drops of water and observe where they go.
-
Repeat Washes: Repeat the acid wash (steps 2-4) two more times with fresh portions of 1M HCl.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 2-Bromo-N-(2-ethylphenyl)acetamide.
Workflow for Acid-Base Extraction:
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- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
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- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 7. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pKa of Aniline [vcalc.com]
- 11. youtube.com [youtube.com]
- 12. afit.edu [afit.edu]
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- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TLC stains [reachdevices.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(2-ethylphenyl)acetamide
Executive Summary
This technical guide provides an in-depth fragmentation analysis of 2-Bromo-N-(2-ethylphenyl)acetamide , a halogenated acetanilide derivative often encountered as a synthetic intermediate or impurity in drug development.
Unlike standard spectral libraries that offer static images, this guide focuses on the mechanistic causality of fragmentation. We compare this molecule against its chlorinated analog (2-Chloro-N-(2-ethylphenyl)acetamide ) and the non-halogenated parent to isolate the specific contributions of the bromine atom and the ortho-ethyl substituent.
Key Technical Takeaways:
-
Isotopic Fingerprint: The
doublet (1:1 ratio) is the primary diagnostic filter. -
Bond Lability: The C-Br bond undergoes rapid homolytic cleavage, often suppressing the molecular ion intensity compared to chloro-analogs.
-
The Ortho-Effect: The 2-ethyl substituent facilitates a specific hydrogen transfer mechanism (Ortho-Effect) distinct from para-isomers, leading to stable cyclic cations.
Part 1: Structural Context & Theoretical Basis
To interpret the mass spectrum accurately, we must first understand the competing lability of the functional groups present.
The Target Molecule vs. Alternatives[1][2][3]
| Feature | Target: Bromo-Analog | Alternative: Chloro-Analog | Alternative: Des-Halo Analog |
| Formula | |||
| Monoisotopic Mass | 241.00 Da ( | 197.06 Da ( | 163.10 Da |
| Isotope Pattern (M:M+2) | 1:1 (Distinctive) | 3:1 (Classic Cl) | None (C/H/N only) |
| C-X Bond Energy | ~276 kJ/mol (Weak) | ~338 kJ/mol (Strong) | N/A |
| Dominant Fragmentation | McLafferty / Ketene Loss |
Mechanistic Drivers[6]
-
Alpha-Cleavage (C-X Bond): The carbon-halogen bond alpha to the carbonyl is the weakest link. The rate of cleavage follows the order I > Br > Cl > F. Consequently, the Bromo-analog will show a lower abundance of the molecular ion (
) compared to the Chloro-analog due to rapid fragmentation. -
The Ortho-Effect: The ethyl group at the ortho position is not spectrally silent. It allows for a "hidden" rearrangement where a hydrogen atom from the ethyl group transfers to the amide oxygen or nitrogen, facilitating the elimination of neutral fragments (like ketene or ethylene).
Part 2: Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following GC-MS protocol utilizes internal standards to validate the ionization efficiency.
Validated GC-MS Protocol
Instrument: Agilent 7890B/5977A MSD (or equivalent single quadrupole). Inlet: Splitless mode, 250°C. Column: DB-5ms (30m x 0.25mm x 0.25µm).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.
-
Validation Step: Spike with 10 µg/mL of Internal Standard (IS) Decafluorobiphenyl (m/z 334). If IS signal < 10^5 counts, check inlet liner cleanliness.
-
-
GC Parameters:
-
Initial Temp: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Causality: The fast ramp prevents thermal degradation of the labile C-Br bond prior to ionization.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard EI).
-
Scan Range: m/z 40–500.
-
Solvent Delay: 3.5 min (Critical to protect filament).
-
Part 3: Comparative Fragmentation Analysis
The Molecular Ion Cluster (M+)[1][7][8]
-
Bromo-Analog: You will observe a "twin tower" cluster at m/z 241 and 243 with near-equal intensity. This 1:1 ratio is the definitive confirmation of a single bromine atom.
-
Chloro-Alternative: The peaks shift to m/z 197 and 199 with a 3:1 intensity ratio.
-
Insight: If the M+ peak is absent or extremely weak in the Bromo-spectrum, lower the ion source temperature to 200°C. The C-Br bond is thermally sensitive.
Primary Fragmentation: Loss of Halogen
The most abundant ion (Base Peak) often results from the homolytic cleavage of the C-Br bond.
-
Observation: The peak at m/z 162 appears in both the Bromo- and Chloro-analogs because they share the same core structure after halogen loss.
-
Differentiation: In the Bromo-analog, the transition
(loss of 79) is faster and more dominant than the (loss of 35) in the Chloro-analog.
The Ortho-Effect Rearrangement
This is the specific "fingerprint" of the 2-ethylphenyl group. Unlike para-isomers, the ortho-ethyl group interacts with the cationic center.
-
Pathway: Following the loss of Br, the cation [m/z 162] undergoes an intramolecular hydrogen transfer from the ethyl group to the amide.
-
Resulting Ion: Cyclization often occurs to form a stable quinolinium-like cation or aminotropylium ion at m/z 132/133 (Loss of CO/ethyl fragments).
Part 4: Data Synthesis & Visualization
Relative Abundance Comparison Table
| Fragment Ion (m/z) | Identity | Bromo-Analog Abundance | Chloro-Analog Abundance | Mechanistic Origin |
| 241 / 243 | Low (<15%) | N/A | Parent Ion (Br) | |
| 197 / 199 | N/A | Medium (30%) | Parent Ion (Cl) | |
| 162 | High (80-100%) | High (60-80%) | ||
| 120 | Medium | Medium | Loss of Ketene (Ortho-effect) | |
| 106 | High | High | Ethyl-phenyl cation | |
| 77 | Low | Low | Phenyl ring fragment |
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways of Halogen loss (Pathway A) and Ortho-Rearrangement (Pathway B).
Caption: Figure 1.[2] Fragmentation cascade showing the primary loss of Bromine followed by the Ortho-effect rearrangement characteristic of 2-ethyl substituted acetanilides.
References
-
NIST Mass Spectrometry Data Center. Acetamide, N-(2-bromophenyl)- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
Jariwala, F. B., et al. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent.[6] Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Modica, G., et al. A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- and 3-thiophenecarboxanilides. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
PubChem. N-Ethylphenylacetamide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]
- 5. Bromoacetamide, N-ethyl-N-(3-methylphenyl)- [webbook.nist.gov]
- 6. Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
melting point range determination for 2-Bromo-N-(2-ethylphenyl)acetamide
This guide outlines the rigorous determination of the melting point (MP) range for 2-Bromo-N-(2-ethylphenyl)acetamide (CAS 895854-04-3), a critical intermediate in the synthesis of amide-type local anesthetics and antiarrhythmic agents.[1]
Unlike common reagents with well-established physical constants, this specific ortho-ethyl derivative often lacks consistent primary literature data, making empirical determination a mandatory step for purity validation in drug development.[1]
Technical Context & Significance
2-Bromo-N-(2-ethylphenyl)acetamide is an
-
Molecular Formula:
-
Molecular Weight: 242.11 g/mol [2]
-
Criticality: The melting point is the primary "quick-check" for the completeness of the acylation reaction.[1] Unreacted 2-ethylaniline (liquid) or residual bromoacetyl bromide will significantly depress and broaden the melting range.[1]
Thermodynamic Expectations (Structure-Property Relationships)
To validate your experimental results, compare them against structural analogs:
-
Para-Isomer Reference: 2-Bromo-N-(4-ethylphenyl)acetamide melts at 136–140°C .[1]
-
Ortho-Effect: Ortho-substitution (2-ethyl) typically disrupts crystal packing more than para-substitution, lowering the melting point.[1]
-
Target Expectation: Expect a melting range lower than the para-isomer, likely in the 85–115°C window, depending on polymorphic form and purity.
Comparative Analysis of Determination Methods
For this specific compound, three methods are evaluated based on precision, sample consumption, and regulatory acceptance.
| Feature | Method A: Capillary (Manual) | Method B: Automated Video (Optoelectronic) | Method C: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change in glass capillary. | Digital image analysis of light transmission changes. | Measurement of heat flow (enthalpy) vs. temperature. |
| Precision | |||
| Bias Risk | High (Subjective "clear point" determination) | Low (Algorithmically defined) | None (Thermodynamic onset) |
| Throughput | Low (1 sample/run) | High (3–6 samples/run) | Low (requires pan crimping/cleaning) |
| Best For | Routine QC / Quick Synthesis Checks | GLP/GMP Release Testing | Polymorph Screening / Absolute Purity |
Recommendation: Use Method B (Automated Video) for routine batch release to eliminate operator bias. Use Method C (DSC) during initial process validation to detect polymorphic transitions common in haloacetamides.
Experimental Protocol: Automated Capillary Method
This protocol is designed for the 2-Bromo-N-(2-ethylphenyl)acetamide intermediate, accounting for its potential thermal instability (dehydrobromination) at high temperatures.[1]
Phase 1: Sample Preparation (The Critical Variable)
-
Drying: The sample must be dried under vacuum (<10 mbar) at 40°C for 4 hours. Residual solvent (e.g., dichloromethane from extraction) acts as a cryoscopic impurity, artificially lowering the MP.
-
Grinding: Grind the dry solid into a fine, homogeneous powder. Coarse crystals cause uneven heat transfer and "sagging" before melting.[1]
-
Packing: Fill the capillary to a height of 3 mm . Tap firmly (or use the instrument's tamping function) to eliminate air pockets.
Phase 2: Instrument Parameters
-
Start Temperature: 70°C (approx. 15–20°C below expected onset).
-
Ramp Rate:
-
Stop Temperature: 150°C.
Phase 3: Definition of Events
-
Collapse Point: The sample pulls away from the capillary walls (sintering). Record but do not report as MP.[1]
-
Meniscus Point (Onset): The first distinct liquid meniscus forms. Report this as the Lower Limit.
-
Clear Point: The sample becomes completely transparent.[1] Report this as the Upper Limit.
Visualization: Purity Decision Logic
The following diagram illustrates the decision logic for interpreting the melting point range of this intermediate.
Caption: Decision tree for interpreting melting point data. A sharp but depressed range suggests solvent contamination; a broad range indicates chemical impurities.
Troubleshooting & Validation
Common Failure Modes
-
Decomposition (Darkening): If the sample turns brown before melting, the ramp rate is too slow, or the sample contains residual base (e.g.,
from synthesis).-
Fix: Check pH of aqueous extract; ensure neutrality before drying.[1] Increase ramp rate to 2°C/min if decomposition persists.
-
-
Sublimation: If crystals disappear from the bottom and reform at the top of the capillary.[1]
-
Fix: Use a sealed capillary (flame-sealed) or the DSC method.[1]
-
System Suitability Test (SST)
Before measuring the unknown, validate the system using a USP Melting Point Standard.
-
Recommended Standard: Vanillin (MP 81–83°C) or Acetanilide (MP 114–116°C).
-
Acceptance Criteria: The measured onset of the standard must be within ±0.5°C of the certificate value.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-N-(2-ethylphenyl)acetamide (CAS 895854-04-3).[1] (Accessed 2026).[3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 854092-05-0 (Para-isomer analog).[1][Link][1]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC.[1] (Technical Guide). [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
